![molecular formula C15H14N2O B2483926 (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine CAS No. 539806-21-8](/img/structure/B2483926.png)
(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine
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Description
Synthesis Analysis
The synthesis of carbazole derivatives typically involves multiple steps, starting from carbazole itself or its derivatives. One relevant process involved the synthesis of carbazole photoinitiators, highlighting the potential synthetic pathways that could be adapted for “(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine” (Zhao et al., 2011). These pathways often include steps like benzoylation, acetylation, oximation, and esterification, utilizing techniques such as phase transfer to enhance reaction rates.
Molecular Structure Analysis
Carbazole derivatives’ molecular structures are characterized using techniques like NMR, IR, and sometimes X-ray crystallography. The structure of carbazole derivatives reveals a planar aromatic system that is crucial for their optical and electronic properties. The detailed structural analysis helps in understanding the reactivity and potential applications of these molecules.
Chemical Reactions and Properties
Carbazole derivatives undergo a variety of chemical reactions, including but not limited to, N-alkylation, electrophilic substitution, and cycloaddition reactions. These reactions expand the utility of carbazole compounds in synthesizing more complex molecules (Asiri et al., 2010). For instance, the reaction of carbazole aldehydes with amines or isoxazoles demonstrates the versatility of carbazole derivatives as precursors in organic synthesis.
Physical Properties Analysis
The physical properties of carbazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the carbazole core. These properties are crucial for their application in material science, particularly in the development of photovoltaic cells and OLED materials.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of carbazole derivatives in chemical synthesis. The electron-rich nature of the carbazole nucleus makes it an interesting component for constructing complex molecular architectures. These properties are essential for designing compounds with specific functions, such as catalysts, ligands, or organic semiconductors.
- Synthesis of carbazole photoinitiators (Zhao et al., 2011).
- Reaction and synthesis involving carbazole derivatives (Asiri et al., 2010).
Scientific Research Applications
Synthesis and Characterization of Polymers
Aydın and Kaya (2012) investigated novel polymers containing carbazole and electroactive moieties. They synthesized compounds with potential use in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. This indicates a significant application in the field of optoelectronics (Aydın & Kaya, 2012).
Antifungal and Antibacterial Agents
Rad et al. (2016) designed and synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, demonstrating potential as new types of antifungal agents. These compounds showed potent antifungal activity against various pathogenic fungal strains (Rad et al., 2016).
Catalytic Properties
Csabai and Joó (2004) explored new water-soluble Ruthenium(II)−N-Heterocyclic Carbene Complexes. These complexes demonstrated catalytic abilities in hydrogenation of olefins, aldehydes, ketones, and the redox isomerization of allyl alcohol, suggesting applications in catalysis and chemical synthesis (Csabai & Joó, 2004).
Synthesis of Photoinitiators
Zhao et al. (2011) synthesized a two-photon carbazole photoinitiator, indicating its use in advanced photopolymerization processes. This compound showed promise in applications like 3D printing and coatings (Zhao et al., 2011).
Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of compounds showing significant antifilarial activity and growth inhibition in certain cells, indicating their potential in developing new antineoplastic and antifilarial drugs (Ram et al., 1992).
DNA Binding and Nuclease Activity
Kumar et al. (2012) studied Cu(II) complexes with tridentate ligands, demonstrating good DNA binding propensity and nuclease activity. This suggests their use in studying DNA interactions and potential therapeutic applications (Kumar et al., 2012).
properties
IUPAC Name |
(NE)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMHJJLAKTZDQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine |
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